N-Isobutyl-1H-indole-5-carboxamide
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Overview
Description
“N-Isobutyl-1H-indole-5-carboxamide” is a synthetic psychoactive substance that has gained attention due to its potent hallucinogenic effects. It is also known as “NBOMe” and has the molecular formula C13H16N2O . It is a p38α MAPK-selective inhibitor .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a focus of many researchers . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 216.28 . It has a melting point of 159-163 °C, a boiling point of 457.6±18.0 °C (Predicted), and a density of 1.328±0.06 g/cm3 (Predicted) .Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including derivatives like N-Isobutyl-1H-indole-5-carboxamide, are essential in organic chemistry and pharmaceutical research due to their structural diversity and complex biological activities. A comprehensive review of indole synthesis methods has provided a classification system for these methods, highlighting the versatility of indoles in chemical synthesis and their potential applications in drug development and other areas (Taber & Tirunahari, 2011).
Biological and Pharmacological Activities
Indole derivatives are prominent in medicinal chemistry, exhibiting a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic effects, among others. The structural core of indole is pivotal in the development of new therapeutic agents, with research continuously exploring new derivatives for enhanced biological efficacy (Kaur et al., 2019; Ali et al., 2013).
Antiviral Agents
The indole scaffold is particularly noted for its application in antiviral drug discovery. Several indole-containing compounds have been developed as effective antiviral agents, showcasing the importance of indole derivatives in combating viral infections. This underscores the potential of this compound and similar compounds in antiviral research (Zhang et al., 2014).
Chemoprotective Agent in Cancer
Indole-3-carbinol (I3C) and its derivatives have been explored for their chemoprotective properties, particularly in breast and prostate cancer. While I3C is a specific compound within the indole family, the research highlights the broader potential of indole derivatives, including this compound, in cancer prevention and therapy (Bradlow, 2008).
Mechanism of Action
Mode of Action
The compound likely exerts its effects through interactions with receptors or enzymes. For instance:
- Antiviral Activity : Some derivatives of N-Isobutyl-1H-indole-5-carboxamide have demonstrated inhibitory activity against influenza A and Coxsackie B4 viruses . These interactions may involve binding to viral proteins or interfering with viral replication.
Biochemical Analysis
Biochemical Properties
N-Isobutyl-1H-indole-5-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . It has been used as a reactant for the preparation of 5-substituted 3-(1′,2′,5′,6′-tetrahydropyridin-3′-yl) indoles as serotonin receptor binding agents .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Properties
IUPAC Name |
N-(2-methylpropyl)-1H-indole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWGEKNMDXOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708142 |
Source
|
Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104447-76-9 |
Source
|
Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104447-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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